1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol
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Overview
Description
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H19NO. It is a cyclopentanol derivative with an amino group and a methyl group attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropan-2-amine with cyclopentanone under controlled conditions. The reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in specific chemical reactions that modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: A structurally similar compound with a hydroxyl group instead of a cyclopentane ring.
2-Amino-2-methyl-1-propanol: Another related compound with a different arrangement of functional groups
Uniqueness
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties.
Biological Activity
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol, also known as cyclopentanol, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C9H19NO
- Molecular Weight : 157.25 g/mol
- CAS Number : 1501072-85-0
- Density : Approximately 0.9 g/cm³
- Boiling Point : 167.2 °C at 760 mmHg
- Melting Point : Estimated at 8.72 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several areas, including its role as a biochemical reagent, potential therapeutic applications, and its interactions with various biological systems.
Biochemical Reagent
This compound serves as a biochemical reagent in life sciences research, particularly in studies involving amino alcohols and their derivatives. Its structure allows it to participate in various biochemical reactions, making it valuable in synthetic organic chemistry and drug development .
Therapeutic Applications
Research indicates that derivatives of amino alcohols, including this compound, may exhibit neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative disorders, mood disorders, and substance abuse disorders .
Neuroprotective Effects
A study published in Pharmacology & Therapeutics highlighted the neuroprotective effects of amino alcohols in models of neurodegeneration. The findings suggest that these compounds can mitigate neuronal damage and promote cell survival under stress conditions .
Anti-inflammatory Properties
Another significant area of research focuses on the anti-inflammatory properties of related compounds. For instance, a study demonstrated that certain amino alcohol derivatives could inhibit pro-inflammatory cytokine production in vitro, indicating potential therapeutic effects against inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,7-10)9(11)5-3-4-6-9/h11H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYIPVCLTXEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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